molecular formula C21H29N3 B4884636 [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE

[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE

Cat. No.: B4884636
M. Wt: 323.5 g/mol
InChI Key: NBYVHZCBQXBVFZ-UHFFFAOYSA-N
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Description

[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE is a complex organic compound that features both adamantane and benzodiazole moieties. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while benzodiazole is a heterocyclic compound containing nitrogen atoms. The combination of these two structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE typically involves multiple steps. One common approach is the reaction of 1-(adamantan-1-yl)ethylamine with a benzodiazole derivative under controlled conditions. The reaction may require the use of catalysts such as copper(II) acetate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology and Medicine

Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole moiety. The adamantane structure may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE lies in its combination of adamantane and benzodiazole structures, which imparts a unique set of chemical and physical properties that are not commonly found in other compounds.

Properties

IUPAC Name

1-(1-adamantyl)-N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-14(21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-20-23-18-5-3-4-6-19(18)24(20)2/h3-6,14-17,22H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYVHZCBQXBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE
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[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE
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[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE
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[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE
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[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE
Reactant of Route 6
[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE

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